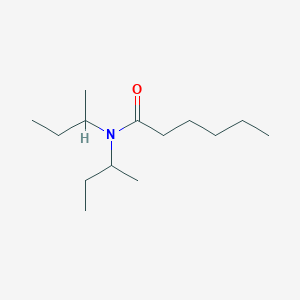
Hexanamide, N,N-bis(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N,N-bis(1-methylpropyl)- is a chemical compound with the molecular formula C12H25NO It is an amide derivative of hexanoic acid, characterized by the presence of two 1-methylpropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of hexanoic acid with N,N-bis(1-methylpropyl)amine. The reaction is usually carried out under controlled conditions, with the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N-bis(1-methylpropyl)- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Hexanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Hexanamide, N,N-bis(1-methylpropyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in certain bacteria . This inhibition can lead to the disruption of essential metabolic processes, resulting in antimicrobial effects.
Comparison with Similar Compounds
Hexanamide, N,N-bis(1-methylpropyl)- can be compared with other similar compounds such as:
Hexanamide: A simpler amide derivative of hexanoic acid without the 1-methylpropyl groups.
N,N-Dimethylhexanamide: An amide derivative with two methyl groups attached to the nitrogen atom.
N,N-Diethylhexanamide: An amide derivative with two ethyl groups attached to the nitrogen atom.
Uniqueness
The presence of the two 1-methylpropyl groups in Hexanamide, N,N-bis(1-methylpropyl)- imparts unique steric and electronic properties, making it distinct from other amide derivatives. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
Properties
CAS No. |
100887-36-3 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)hexanamide |
InChI |
InChI=1S/C14H29NO/c1-6-9-10-11-14(16)15(12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |
InChI Key |
DIKQSIZOYARCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















